This compound is cataloged under the Chemical Abstracts Service Number 214698-03-0 and can be found in various chemical databases including PubChem and BenchChem. Its classification includes:
The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol primarily involves the reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol. This reduction can be accomplished through hydrogenation in the presence of a palladium catalyst. The typical conditions for this reaction include:
The molecular structure of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol features:
The compound's structure can be represented as follows:
This structure allows for various interactions due to the presence of both polar (hydroxyl) and non-polar (naphthalene) regions, influencing its solubility and reactivity.
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol participates in several chemical reactions:
The mechanism of action for 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific biological targets such as enzymes or receptors. The amino and hydroxyl functional groups are crucial for these interactions:
Research indicates that it may serve as a chiral auxiliary in asymmetric synthesis reactions .
The physical and chemical properties of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol include:
Some notable properties include:
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications across various fields:
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (7-ATOL) is a chiral aminotetralin derivative featuring a fused bicyclic system. Its core structure combines a partially saturated naphthalene scaffold with strategically positioned amino and hydroxyl groups. The compound’s molecular formula (C₁₀H₁₃NO) and critical bond configurations—confirmed via SMILES notation (C1CC2=C(C=C(C=C2)N)C(C1)O
) and InChIKey (IDNLVJHOEZJNHW-UHFFFAOYSA-N
)—highlight its stereochemical complexity [4]. The trans-configuration between the C1-hydroxyl and C4-hydrogen atoms (Figure 1) is essential for receptor binding, while the amino group at C7 enables versatile derivatization. This architecture positions 7-ATOL as a conformationally constrained analog of dopamine, mimicking its ethylamine backbone while enhancing metabolic stability and receptor selectivity [6].
Table 1: Key Molecular Properties of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | Indicates unsaturation sites for modification |
SMILES | C1CC2=C(C=C(C=C2)N)C(C1)O | Maps atomic connectivity and functional groups |
Predicted Collision Cross Section (Ų) | 131.1 ([M+H]⁺) | Informs mass spectrometry identification |
Chiral Centers | C1, C4 (if substituted) | Dictates stereoselective receptor interactions |
The synthesis of aminotetralin derivatives dates to mid-20th-century efforts to develop CNS-active agents. Early routes to 7-ATOL involved Bucherer carbazole synthesis or catalytic reduction of naphthylamines, but these yielded racemic mixtures with limited pharmacological utility [5]. A pivotal advancement emerged in 2001 with the development of stereoselective epoxide ring-opening (Scheme 1). This method treated naphthalene oxide derivatives with amines (e.g., ammonia or alkylamines), generating enantiomerically enriched 1-amino-2-tetralols with yields of 60–85% [5]. The 7-amino isomer specifically gained prominence through its role as an intermediate for dopamine receptor ligands. For example, Singh et al. (1989) used it to synthesize tetralin-based antidepressants, noting its superior metabolic stability over catecholaminergic scaffolds due to reduced COMT-mediated degradation [5].
Amino-substituted tetralins serve as privileged scaffolds in neuropharmacology, primarily due to their affinity for dopamine receptors. The 7-ATOL framework has been integrated into three key strategies:
Dopamine Receptor Agonists: Hybridization of 7-ATOL with arylpiperazines yielded potent D₂/D₃ agonists. For instance, compound 10a (Figure 2) incorporates a 2-(4-phenylpiperazin-1-yl)ethyl chain linked to the 7-amino group. This design leverages the tetralin moiety for receptor activation and the distal piperazine for accessory site binding. 10a exhibits sub-nanomolar D₃ affinity (Kᵢ = 0.22 nM) and >100-fold selectivity over D₁ receptors [6]. Functional assays confirmed its agonist profile (EC₅₀ = 1.58 nM at D₃), and in vivo studies demonstrated dose-dependent contralateral rotation in 6-OHDA-lesioned rats—proof of blood-brain barrier penetration and striatal receptor engagement [6].
Multifunctional Neuroprotective Agents: Integration of 8-hydroxyquinoline with 7-ATOL-derived pharmacophores produced bifunctional compounds like (−)-19b (Figure 2). These molecules retain potent D₂/D₃ agonism (EC₅₀ = 1.69–4.51 nM) while chelating iron via the quinoline moiety. This dual action alleviates motor dysfunction in reserpinized rats and reduces oxidative stress by inhibiting Fenton chemistry (Equation 1) [2].
Bioisosteric Optimization: Replacing the phenolic –OH of 7-ATOL with heterocycles (e.g., thiazole) enhanced metabolic stability. Compound 14 (Figure 2) maintained D₃ affinity (Kᵢ = 0.41 nM) while resisting glucuronidation, a common limitation of catechol-like drugs [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1